4-Bromo-2-chloro-6-methoxybenzonitrile
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Overview
Description
4-Bromo-2-chloro-6-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-6-methoxybenzonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution. This reaction produces 4-bromo-2-chlorobenzonitrile, which is then further reacted with methoxy compounds to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-chloro-6-methoxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in transition metal complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-6-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorobenzonitrile: Lacks the methoxy group, making it less versatile in certain reactions.
4-Bromo-2-methoxybenzonitrile: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-4-methoxybenzonitrile: Lacks the bromine atom, influencing its chemical properties and uses
Uniqueness
4-Bromo-2-chloro-6-methoxybenzonitrile is unique due to the presence of all three functional groups (bromine, chlorine, and methoxy) on the benzene ring. This combination of substituents enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds .
Properties
Molecular Formula |
C8H5BrClNO |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-methoxybenzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 |
InChI Key |
CUZXFNWNRKLLKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)C#N |
Origin of Product |
United States |
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